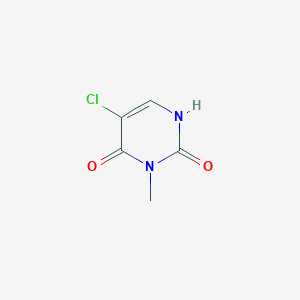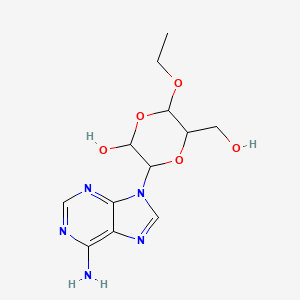
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base attached to a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of a purine derivative with an appropriate dioxane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine base or the dioxane ring.
Substitution: The amino and ethoxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparaison Avec Des Composés Similaires
3-(6-Amino-9H-purin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol: can be compared with other purine derivatives, such as:
3-(6-Amino-9H-purin-9-yl)-2-propenal: This compound has a similar purine base but differs in the attached functional groups, leading to different chemical properties and applications.
3-(6-Amino-9H-purin-9-yl)-2-azido-5-(hydroxymethyl)cyclopentanol:
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
62441-12-7 |
|---|---|
Formule moléculaire |
C12H17N5O5 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)-6-ethoxy-5-(hydroxymethyl)-1,4-dioxan-2-ol |
InChI |
InChI=1S/C12H17N5O5/c1-2-20-12-6(3-18)21-10(11(19)22-12)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10-12,18-19H,2-3H2,1H3,(H2,13,14,15) |
Clé InChI |
KSENJDOJILIANZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(OC(C(O1)O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
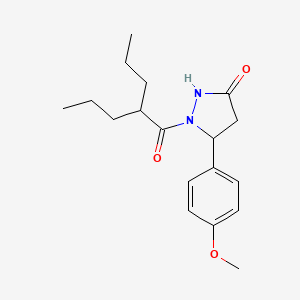
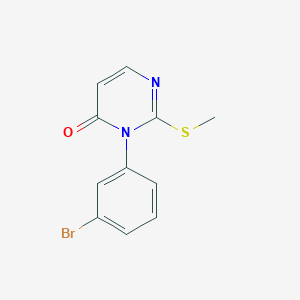
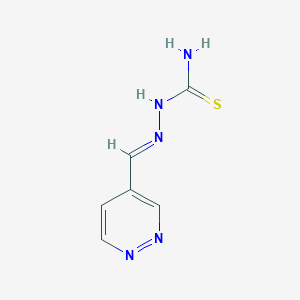
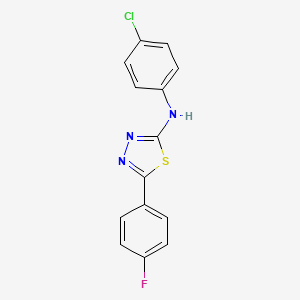


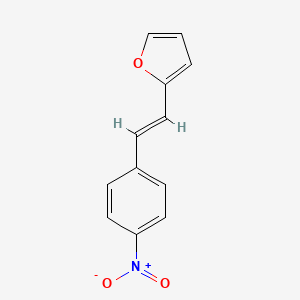
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
